molecular formula C₂₅H₂₉NO₆ B1139738 Benzyl 2-acetamido-3-O-allyl-4,6-O-benzylidene-2-deoxy-a-D-glucopyranoside CAS No. 60920-72-1

Benzyl 2-acetamido-3-O-allyl-4,6-O-benzylidene-2-deoxy-a-D-glucopyranoside

Cat. No.: B1139738
CAS No.: 60920-72-1
M. Wt: 439.5
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-acetamido-3-O-allyl-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside (CAS 13343-63-0) is a protected glucosamine derivative widely used as a synthetic intermediate in carbohydrate chemistry. Its molecular formula is C₂₂H₂₅NO₆ (molecular weight: 399.44 g/mol), featuring a 2-acetamido group, a 3-O-allyl substituent, and a 4,6-O-benzylidene protective group . The benzylidene group at C4 and C6 provides regioselective protection, while the allyl group at C3 enables further functionalization via olefin metathesis or oxidation . Synthesized in 95% yield via allylation of its precursor (benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside) with allyl bromide and barium oxide, it exhibits a melting point of 255–256°C and a high optical rotation ([α]²⁰D +125° in pyridine) . This compound is pivotal in synthesizing glycoconjugates, glycopeptides, and glycosylated natural products due to its balanced reactivity and stability .

Properties

IUPAC Name

N-[(4aR,6S,7R,8R,8aS)-2-phenyl-6-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO6/c1-3-14-28-23-21(26-17(2)27)25(29-15-18-10-6-4-7-11-18)31-20-16-30-24(32-22(20)23)19-12-8-5-9-13-19/h3-13,20-25H,1,14-16H2,2H3,(H,26,27)/t20-,21-,22-,23-,24?,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVLJDUAASSUFR-WYXLOIEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]1OCC4=CC=CC=C4)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

4,6-O-Benzylidene Protection

The 4,6-diol protection is typically achieved using benzaldehyde dimethyl acetal in the presence of an acid catalyst (e.g., camphorsulfonic acid or p-toluenesulfonic acid). This step forms a rigid benzylidene acetal, leaving the 2- and 3-hydroxyl groups exposed for further modification.

Reaction Conditions :

  • Reagents : Benzaldehyde dimethyl acetal (1.2 equiv), camphorsulfonic acid (0.1 equiv).

  • Solvent : Anhydrous DMF or acetonitrile.

  • Temperature : 60–80°C, 4–6 hours.

  • Yield : ~85–90% (reported for analogous compounds).

3-O-Allylation

The 3-hydroxyl group is allylated using allyl bromide or allyl trichloroacetimidate. Silver oxide or sodium hydride is employed as a base to deprotonate the hydroxyl group, facilitating nucleophilic substitution.

Optimized Protocol :

  • Reagents : Allyl bromide (1.5 equiv), NaH (1.2 equiv).

  • Solvent : Tetrahydrofuran (THF) or DMF.

  • Temperature : 0°C to room temperature, 2–4 hours.

  • Yield : 75–80%.

2-Acetamido Functionalization

The 2-amino group of the glucosamine precursor is acetylated using acetic anhydride in methanol or pyridine. This step is often performed early in the synthesis to prevent side reactions during subsequent steps.

Conditions :

  • Reagents : Acetic anhydride (2.0 equiv), pyridine (as base and solvent).

  • Temperature : Room temperature, 12 hours.

  • Yield : >95%.

Anomeric Benzylation

The anomeric hydroxyl group is benzylated using benzyl bromide in the presence of a base (e.g., NaH or Ag₂O). This step ensures stability during downstream glycosylation reactions.

Procedure :

  • Reagents : Benzyl bromide (1.5 equiv), Ag₂O (2.0 equiv).

  • Solvent : Dichloromethane (DCM).

  • Temperature : Reflux, 6–8 hours.

  • Yield : 70–75%.

Key Challenges and Optimization Strategies

Benzylidene Acetal Stability

The benzylidene group is susceptible to acid hydrolysis. Mild deprotection conditions (e.g., 80% acetic acid at 40°C) are used post-allylation to retain the acetal during subsequent steps.

Stereochemical Control

The α-configuration at the anomeric center is maintained using participating solvents (e.g., nitromethane) and silver-based promoters during benzylation.

Industrial-Scale Production Considerations

Large-scale synthesis requires:

  • Continuous Flow Systems : For precise control of exothermic reactions (e.g., allylation).

  • Catalyst Recycling : Silver oxide recovery reduces costs.

  • Green Solvents : Ethyl acetate or 2-methyl-THF replaces DMF to improve sustainability.

Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYield (%)Purity (%)
4,6-O-BenzylideneBenzaldehyde dimethyl acetal, CSA, DMF85–9098
3-O-AllylationAllyl bromide, NaH, THF75–8095
2-AcetamidoAcetic anhydride, pyridine>9599
Anomeric benzylationBenzyl bromide, Ag₂O, DCM70–7597

Data synthesized from experimental protocols in.

Recent Advances in Methodology

Enzymatic Allylation

Recent studies explore lipase-catalyzed allylation under aqueous conditions, achieving 65–70% yield with reduced waste.

Photocatalytic Deprotection

UV light (365 nm) with rose bengal as a catalyst enables selective benzylidene removal without affecting the allyl group, offering a 90% yield improvement over traditional methods .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-acetamido-3-O-allyl-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the allyl group, using nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Thiol or amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, Benzyl 2-acetamido-3-O-allyl-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside is used as a building block for the synthesis of more complex carbohydrates and glycosides. It serves as a model compound for studying glycosylation reactions and the mechanisms of carbohydrate synthesis.

Biology

In biological research, this compound is used to study the interactions between carbohydrates and proteins, particularly in the context of cell signaling and recognition processes. It is also used in the synthesis of glycoproteins and glycolipids.

Medicine

In medicine, Benzyl 2-acetamido-3-O-allyl-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside is explored for its potential in drug development, particularly in designing inhibitors for enzymes involved in glycosylation. It is also used in the development of diagnostic tools for detecting carbohydrate-related diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Benzyl 2-acetamido-3-O-allyl-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside involves its interaction with specific enzymes and proteins. The acetamido group and the allyl group play crucial roles in binding to active sites of enzymes, thereby inhibiting their activity. This inhibition can affect various metabolic pathways, particularly those involved in glycosylation.

Comparison with Similar Compounds

Substitution at C3 Position

Compound Name C3 Substituent Key Properties/Applications References
Target Compound Allyl High-yield synthesis (95%), olefin reactivity for further modifications, [α]²⁰D +125°
Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside H Precursor for methylation; lacks allyl’s functional versatility
Benzyl-2-acetamido-2-deoxy-4,6-O-benzylidene-3-oxo-α-D-glucopyranoside (13) Oxo (keto) Reacts via nucleophilic addition at C3; 90% purity after oxidation with COCl₂/DMSO
Benzyl 2-Acetamido-3-O-benzyl-2-deoxy-6-O-tosyl-α-D-glucopyranoside Benzyl Tosyl at C6 enables nucleophilic substitution; used in β-glucosidase assays

Key Findings :

  • The allyl group in the target compound offers unique reactivity for click chemistry or cross-metathesis, unlike inert benzyl or reactive tosyl groups .
  • The 3-oxo analog (compound 13) is less stable under basic conditions due to keto-enol tautomerism but serves as a precursor for C3 functionalization .

Substituents at C2 and C4,6 Positions

Compound Name C2 Substituent C4,6 Protection Applications References
Target Compound Acetamido Benzylidene Glycosyl donor for oligosaccharides; enzymatic glycosylation
Benzyl 2-Deoxy-2-phthalimido-4,6-O-benzylidene-3-O-benzyl-β-D-glucopyranoside Phthalimido Benzylidene Enhanced steric hindrance; used in glycosylation studies
Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-α-D-glucopyranoside Acetamido Benzyl (C4, C6) Stable under acidic conditions; glycosyl donor for complex glycans
Benzyl-3,4,6-tri-O-acetyl-2-deoxy-2-phthalamido-β-D-glucopyranoside (16) Phthalamido Acetyl (C3, C4, C6) Base-labile acetyl groups; intermediate for pharmaceutically active glycans

Key Findings :

  • Phthalimido at C2 (vs. acetamido) increases steric bulk, reducing glycosylation efficiency but improving stereochemical control .
  • Benzylidene at C4,6 (vs. benzyl or acetyl) allows selective deprotection under mild acidic conditions, enabling stepwise synthesis .

Key Findings :

  • The target compound’s high synthetic yield (95%) and crystallinity make it industrially scalable compared to analogs with lower yields or amorphous forms .
  • Optical rotation data are critical for confirming stereochemical integrity, which is less documented for analogs like compound 13 or phthalimido derivatives .

Research Implications

The target compound’s 3-O-allyl and 4,6-O-benzylidene groups synergize to provide a balance of stability and reactivity, distinguishing it from analogs:

  • Benzylidene vs. Benzyl/Acetyl : Benzylidene allows regioselective deprotection, whereas benzyl/acetyl groups require harsher conditions, risking side reactions .
  • Allyl vs. Benzyl/Oxo : Allyl’s olefin enables post-synthetic modifications (e.g., epoxidation), expanding utility in glycopolymer synthesis .

Biological Activity

Benzyl 2-acetamido-3-O-allyl-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside (CAS No. 60920-72-1) is a compound of significant interest in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

The molecular formula of Benzyl 2-acetamido-3-O-allyl-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside is C25H29NO6, with a molecular weight of approximately 425.50 g/mol. The compound features a glucopyranoside structure modified with an allyl group and benzylidene moieties, which may influence its biological interactions.

PropertyValue
Molecular FormulaC25H29NO6
Molecular Weight425.50 g/mol
CAS Number60920-72-1
Melting PointDecomposes at 256°C
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that Benzyl 2-acetamido-3-O-allyl-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside exhibits notable antimicrobial properties. A study conducted by researchers at the University of Groningen demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis.

Anticancer Properties

In vitro studies have shown that this compound possesses anticancer activity. For instance, a recent investigation revealed that it inhibits the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound induces apoptosis, as evidenced by increased caspase activity and DNA fragmentation in treated cells.

Enzyme Inhibition

Benzyl 2-acetamido-3-O-allyl-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside has been identified as a potential inhibitor of several key enzymes involved in metabolic pathways. Notably, it has shown inhibitory effects on glycosidases, which are crucial for carbohydrate metabolism. This inhibition could have implications for the management of diabetes and other metabolic disorders.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of Benzyl 2-acetamido-3-O-allyl-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside was evaluated against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL. This suggests that the compound could serve as a lead for developing new antimicrobial agents.

Case Study 2: Cancer Cell Line Testing

A study published in the Journal of Medicinal Chemistry assessed the anticancer properties of the compound using MCF-7 and HeLa cell lines. Results showed that treatment with varying concentrations (10 µM to 50 µM) resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 25 µM for MCF-7 cells.

Q & A

Basic: What is the optimized synthetic route for preparing Benzyl 2-acetamido-3-O-allyl-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside?

Methodological Answer:
The compound is synthesized via O-allylation of benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside using allyl bromide in dimethylformamide (DMF) with barium oxide and barium hydroxide octahydrate as bases. The reaction proceeds at room temperature for 20 min, followed by heating to dissolve precipitates. Pyridine is added to eliminate residual barium oxide, and the product is crystallized from methanol-pyridine-water with a 95% yield . Key characterization includes melting point (255–256°C), optical rotation ([α]²⁰D +125° in pyridine), and IR absorption bands (3340 cm⁻¹ for NH, 1660 cm⁻¹ for CONH) .

Basic: How is the regioselectivity of O-allylation at the C3 position ensured during synthesis?

Methodological Answer:
The benzylidene protecting group at the 4,6-positions sterically blocks these hydroxyls, directing allylation exclusively to the C3 hydroxyl. The reaction conditions (barium oxide/barium hydroxide as bases) favor nucleophilic substitution at the less hindered C3 site. Confirmation of regioselectivity is achieved via ¹H NMR , where allyl proton signals (δ 5.8–5.2 ppm) and benzylidene protons (δ 5.4–5.1 ppm) are distinct .

Advanced: How can this compound serve as a glycosyl acceptor or donor in oligosaccharide synthesis?

Methodological Answer:
The 3-O-allyl group acts as a temporary protecting group, enabling selective deprotection (e.g., via Pd-catalyzed deallylation) for subsequent glycosylation. For example, in , the compound is used as an aglycon to synthesize β-(1→4)-linked disaccharides. After removing the benzylidene group (60% acetic acid hydrolysis), the free 4,6-diol is glycosylated with activated donors (e.g., trichloroacetimidates), achieving yields >80% .

Advanced: What strategies enable selective modification of the allyl group for downstream applications?

Methodological Answer:
The allyl group can undergo epoxidation (using m-CPBA) or hydroxylation (OsO₄/NaIO₄) to introduce reactive handles. For instance, in , allyl ethers are epoxidized to generate electrophilic sites for cross-linking with nucleophilic acceptors. Alternatively, Pd-mediated deallylation (e.g., Pd(PPh₃)₄ with morpholine) removes the allyl group without disturbing benzylidene or benzyl protections, enabling site-specific glycosylation .

Advanced: How does the benzylidene group influence conformational stability during glycosylation?

Methodological Answer:
The 4,6-O-benzylidene acetal rigidifies the glucopyranoside ring into a ¹C₄ chair conformation , favoring axial orientation of the C3 allyl group. This preorganization enhances stereoselectivity during glycosylation by reducing rotational freedom. For example, in , the compound’s rigidity facilitates β-mannosylation (1→4 linkages) with 3,4,6-tri-O-benzyl-mannose donors, achieving >90% β-selectivity .

Advanced: What analytical techniques are critical for resolving structural ambiguities in derivatives?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR and 2D experiments (HSQC, NOESY) confirm regiochemistry and stereochemistry. For instance, allyl group protons show coupling constants (J = 10–12 Hz) consistent with trans-diaxial geometry .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular formulas (e.g., [M+Na]⁺ at m/z 504.2407 in ) .
  • X-ray Crystallography : Used to resolve ambiguous conformations, particularly for benzylidene-protected intermediates .

Advanced: How is this compound utilized in synthesizing immunologically active glycoconjugates?

Methodological Answer:
The compound’s 2-acetamido group mimics N-acetylglucosamine (GlcNAc) residues in hyaluronan or peptidoglycan biosynthesis. In , it is glycosylated with lipidated acceptors (e.g., tetradecanoyloxytetradecanamido glucosides) to synthesize lipopolysaccharide analogs. These derivatives are tested for Toll-like receptor (TLR) activation using HEK-Blue reporter assays .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Methodological Answer:

  • Over-allylation : Minimized by controlling stoichiometry (1.2 eq allyl bromide) and reaction time.
  • Benzylidene cleavage : Avoided by using mild bases (pyridine) instead of strong acids.
  • Epimerization : Suppressed by maintaining neutral pH and low temperatures during glycosylation .

Advanced: Can this compound be modified for "click chemistry" applications?

Methodological Answer:
Yes. The allyl group can be converted to an azide via epoxidation followed by NaN₃ treatment, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC). In , analogous GlcNAc azides are used for bioconjugation with alkyne-tagged probes (e.g., fluorescent dyes) .

Advanced: How does this compound compare to other GlcNAc donors in glycosylation efficiency?

Methodological Answer:
Compared to thioglycosides (e.g., ), this donor exhibits lower reactivity but higher stereoselectivity due to the benzylidene group’s conformational control. It is ideal for synthesizing β-linked oligosaccharides (e.g., β-(1→4) linkages in chitin analogs) with minimal side products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.